3-(Methylthio)-N-(thiophen-2-ylmethyl)aniline
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Overview
Description
3-(Methylthio)-N-(thiophen-2-ylmethyl)aniline is an organic compound that features a thiophene ring, a methylthio group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of thiophen-2-ylmethylamine with 3-(methylthio)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-(Methylthio)-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3-(Methylthio)-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler structure with a five-membered aromatic ring containing sulfur.
Aniline: A basic aromatic amine.
Methylthioaniline: Contains a methylthio group and an aniline moiety.
Uniqueness
3-(Methylthio)-N-(thiophen-2-ylmethyl)aniline is unique due to the combination of its structural elements, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H13NS2 |
---|---|
Molecular Weight |
235.4 g/mol |
IUPAC Name |
3-methylsulfanyl-N-(thiophen-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H13NS2/c1-14-11-5-2-4-10(8-11)13-9-12-6-3-7-15-12/h2-8,13H,9H2,1H3 |
InChI Key |
UMVKSQHQIRFRFH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NCC2=CC=CS2 |
Origin of Product |
United States |
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